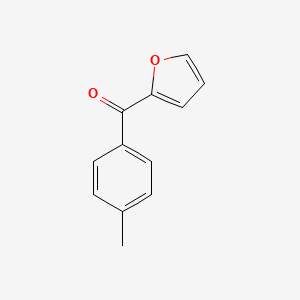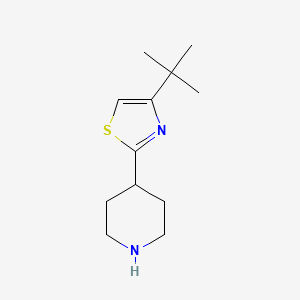![molecular formula C8H4BrClS B1282970 3-Brom-5-chlorbenzo[b]thiophen CAS No. 32969-26-9](/img/structure/B1282970.png)
3-Brom-5-chlorbenzo[b]thiophen
Übersicht
Beschreibung
3-Bromo-5-chlorobenzo[b]thiophene (3BCBT) is an organic compound with a unique chemical structure. It is a member of the thiophene family and is used in various scientific research applications. 3BCBT is a colorless solid with a melting point of 128 °C and a boiling point of 309 °C. It is soluble in most organic solvents, including ethanol and dimethylformamide. 3BCBT has a wide range of applications in various scientific fields, such as chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Thiophen und seine substituierten Derivate, einschließlich „3-Brom-5-chlorbenzo[b]thiophen“, sind eine sehr wichtige Klasse von heterozyklischen Verbindungen, die interessante Anwendungen im Bereich der medizinischen Chemie aufweisen . Es wurde berichtet, dass sie eine große Bandbreite an therapeutischen Eigenschaften besitzen .
Entzündungshemmende Medikamente
Thiophenderivate haben sich als wirksame entzündungshemmende Medikamente erwiesen . Sie sind bemerkenswert wirksame Verbindungen in Bezug auf ihre biologischen und physiologischen Funktionen .
Antipsychotische Medikamente
Thiophenderivate wurden auch als antipsychotische Medikamente eingesetzt . Es wurde gezeigt, dass sie signifikante Auswirkungen bei der Behandlung verschiedener psychischer Erkrankungen haben .
Antiarrhythmische Medikamente
Thiophenderivate wurden als antiarrhythmische Medikamente eingesetzt . Sie waren wirksam bei der Behandlung verschiedener Herzrhythmusstörungen .
Angstlösende Medikamente
Thiophenderivate wurden als angstlösende Medikamente eingesetzt . Sie waren wirksam bei der Behandlung verschiedener Angststörungen .
Antifungalmittel
Thiophenderivate wurden als Antifungalmittel eingesetzt . Sie waren wirksam bei der Behandlung verschiedener Pilzinfektionen .
Antioxidans
Thiophenderivate wurden als Antioxidantien eingesetzt . Sie waren wirksam bei der Neutralisierung schädlicher freier Radikale im Körper .
Krebsmedikamente
Thiophenderivate wurden als Krebsmedikamente eingesetzt . Sie waren wirksam bei der Behandlung verschiedener Krebsarten .
Safety and Hazards
Zukünftige Richtungen
The future directions of 3-Bromo-5-chlorobenzo[b]thiophene research could involve exploring its potential applications in various fields. For instance, its unique properties, including reactivity, thermal stability, and desirable electronic characteristics, make it a valuable compound for various applications, ranging from organic synthesis to optoelectronics .
Wirkmechanismus
Target of Action
3-Bromo-5-chlorobenzo[b]thiophene is a heteroaryl halide It’s known that heteroaryl halides are often used in organic synthesis, particularly in cross-coupling reactions .
Mode of Action
The compound undergoes Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, allowing the formation of carbon-carbon bonds by the coupling of a boronic acid with a halide . This reaction is widely applied in organic synthesis, creating biaryl compounds from phenylboronic acids and aryl halides .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, which this compound undergoes, is a key process in the synthesis of various organic compounds . These compounds can then interact with various biochemical pathways, depending on their structure and functional groups.
Pharmacokinetics
It’s known that the halogen atoms, particularly chlorine and bromine, could play important roles in significantly improving the drug-target binding affinity and adme properties of a molecule .
Result of Action
The compound’s ability to undergo suzuki-miyaura cross-coupling reactions enables the synthesis of a wide range of organic compounds . These compounds can have various effects at the molecular and cellular level, depending on their structure and functional groups.
Action Environment
Factors such as temperature, ph, and the presence of other chemicals can potentially influence the suzuki-miyaura cross-coupling reactions that this compound undergoes .
Eigenschaften
IUPAC Name |
3-bromo-5-chloro-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClS/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNKCGJYSJENJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557866 | |
| Record name | 3-Bromo-5-chloro-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32969-26-9 | |
| Record name | 3-Bromo-5-chloro-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
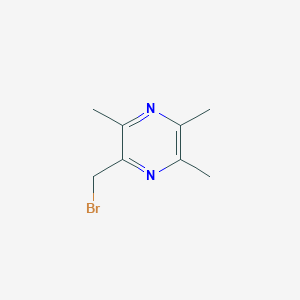
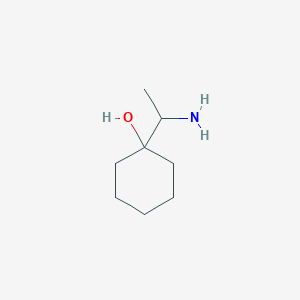
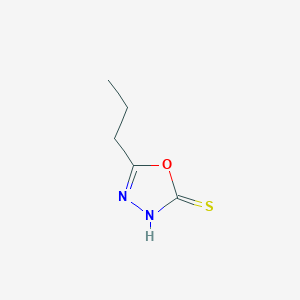
![4,6-Diamino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B1282903.png)
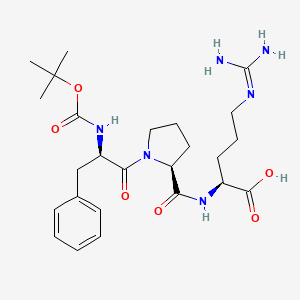
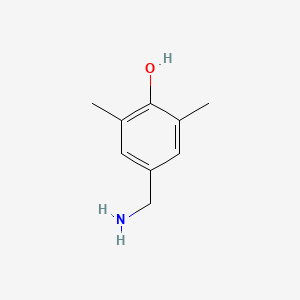
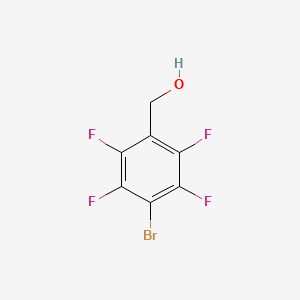

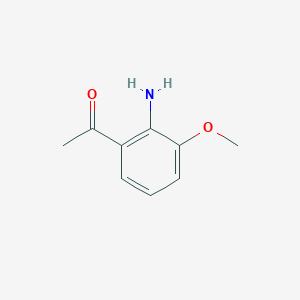
![[(Chloromethoxy)methyl]cyclopropane](/img/structure/B1282921.png)
